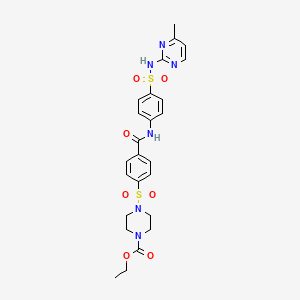

ethyl 4-((4-((4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-[4-[[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O7S2/c1-3-38-25(33)30-14-16-31(17-15-30)40(36,37)22-8-4-19(5-9-22)23(32)28-20-6-10-21(11-7-20)39(34,35)29-24-26-13-12-18(2)27-24/h4-13H,3,14-17H2,1-2H3,(H,28,32)(H,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWYZJRCAWPTAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC(=N4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are Nitric oxide synthase, inducible (iNOS) and Nitric oxide synthase, endothelial (eNOS) . These enzymes play a crucial role in the production of nitric oxide (NO), a key signaling molecule involved in various physiological processes including vasodilation, immune response, and neurotransmission.

Mode of Action

It is believed to interact with its targets (inos and enos) and modulate their activity. This interaction could potentially alter the production of NO, leading to changes in the physiological processes that NO is involved in.

Biochemical Pathways

The compound’s interaction with iNOS and eNOS could affect the nitric oxide synthesis pathway . Changes in NO levels can have downstream effects on various physiological processes, including blood vessel dilation, immune response modulation, and neurotransmission.

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on how it modulates the activity of iNOS and eNOS, and consequently, the production of NO. Changes in NO levels can have wide-ranging effects, given NO’s role as a signaling molecule in various physiological processes.

Biological Activity

The compound ethyl 4-((4-((4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, often referred to as a sulfamoyl derivative, has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its immunomodulatory properties, structure-activity relationships (SAR), and potential therapeutic applications.

The compound's structure features a piperazine core substituted with various functional groups, including a sulfamoyl moiety and a sulfonyl group. These structural components are critical for its biological activity. The sulfamoyl group is known to enhance solubility and bioavailability, while the sulfonyl group may facilitate interactions with biological targets.

Immunomodulatory Activity

Research indicates that compounds similar to this compound exhibit significant immunomodulatory effects. For instance, studies have shown that related sulfamoyl compounds can activate NF-κB signaling pathways in immune cells, leading to enhanced cytokine production. This activity suggests potential applications in vaccine adjuvant formulations .

Table 1: Summary of Immunomodulatory Effects

| Compound | Effect on Cytokines | Mechanism |

|---|---|---|

| Sulfamoyl Derivative A | Increased IL-6 and TNF-α | NF-κB activation |

| Sulfamoyl Derivative B | Enhanced IFN-γ production | TLR agonism |

| Ethyl 4-((4-(...)) | Potentially similar effects | TBD |

Structure-Activity Relationship (SAR)

SAR studies have been pivotal in understanding how modifications to the core structure affect biological activity. For example, altering the substituents on the piperazine ring or modifying the sulfonamide group can significantly impact potency and selectivity against specific biological targets.

- Modification Sites :

- Site A : Substituent on the piperazine ring.

- Site B : Sulfamoyl group.

- Site C : Sulfonamide functional group.

Research has shown that certain modifications can enhance the compound's ability to stimulate immune responses without increasing toxicity .

Case Studies

Several studies have explored the therapeutic potential of sulfamoyl derivatives, including those structurally related to this compound:

- In Vivo Models : In murine models, these compounds have been tested for their ability to enhance immune responses against cancer cells. Results indicated that they could improve macrophage activation and phagocytosis of tumor cells .

- Clinical Implications : The immunoactive properties suggest potential uses in treating autoimmune diseases and as adjuncts in cancer therapy. The low toxicity profile reported in animal studies enhances their attractiveness for further development .

Scientific Research Applications

The compound ethyl 4-((4-((4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic molecule with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. This article provides an in-depth exploration of its applications, supported by data tables and case studies.

Molecular Details

- IUPAC Name : this compound

- Molecular Formula : C24H30N4O5S

- Molecular Weight : Approximately 478.6 g/mol

Structural Features

The compound contains several key functional groups:

- Piperazine Ring : Known for its role in pharmacology, providing a versatile framework for drug development.

- Sulfamoyl Group : Implicated in antibacterial and antitumor activities.

- Pyrimidinyl Moiety : Often associated with various biological activities, including enzyme inhibition.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines, showing cytotoxic effects through mechanisms such as apoptosis induction and inhibition of key signaling pathways.

Case Study:

A study by Yasuda et al. demonstrated that piperazine derivatives showed potent activity against multiple tumor cell lines, with specific IC50 values indicating their effectiveness in inhibiting cancer cell proliferation.

Carbonic Anhydrase Inhibition

The compound has been explored for its ability to inhibit carbonic anhydrases, which are enzymes involved in various physiological processes. Inhibition of these enzymes can lead to therapeutic benefits in conditions such as glaucoma and certain types of cancer.

Data Table: Carbonic Anhydrase Inhibition

Antimicrobial Properties

The sulfamoyl group suggests potential antimicrobial activity. Compounds containing this moiety have been shown to inhibit bacterial growth effectively.

Case Study:

Research indicates that similar sulfamoyl-containing compounds demonstrate broad-spectrum antibacterial activity, making them candidates for further development as antibiotics.

Neuroprotective Effects

Emerging studies suggest that the compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer's.

Data Summary Table: Neuroprotective Activity

Q & A

Q. What are the common synthetic routes for preparing ethyl 4-((4-((4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, and what analytical techniques validate its purity?

The synthesis typically involves sequential functionalization of the piperazine core. Key steps include:

- Sulfonylation : Reaction of 4-aminophenylsulfonamide derivatives with activated carbonyl intermediates under mild conditions (e.g., DCM, room temperature) .

- Piperazine derivatization : Introduction of the ethyl carboxylate group via nucleophilic substitution or coupling reactions, often using ethyl chloroformate .

- Purification : Recrystallization or column chromatography to isolate the final product.

Q. Validation methods :

Q. How is the compound structurally characterized to confirm regioselectivity in multi-step syntheses?

X-ray crystallography (as in ) resolves ambiguities in regioselectivity, particularly for sulfonamide and carbamoyl linkages. For example:

Q. Supplemental techniques :

- IR spectroscopy : Identifies sulfonyl (1150–1300 cm⁻¹) and carbamate (1680–1720 cm⁻¹) stretches .

Q. What in vitro biological assays are suitable for initial pharmacological screening of this compound?

- Enzyme inhibition assays : Target enzymes (e.g., kinases, phosphodiesterases) are incubated with the compound at varying concentrations (1 nM–100 µM) to determine IC₅₀ values .

- Receptor binding studies : Radioligand displacement assays (e.g., using ³H-labeled antagonists) quantify affinity for GPCRs or tyrosine kinase receptors .

- Cytotoxicity screening : MTT assays in cell lines (e.g., HEK293, HepG2) assess baseline toxicity (EC₅₀) before advancing to disease models .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?

Methodology :

- Substituent variation : Systematically modify the pyrimidine (e.g., 4-methyl vs. 4-fluoro) and piperazine (e.g., ethyl carboxylate vs. trifluoromethyl) moieties .

- Bioisosteric replacement : Replace sulfonamide with carboxamide or urea groups to enhance metabolic stability .

- Data analysis : Correlate substituent electronegativity (Hammett σ values) with activity trends using multivariate regression .

Q. Example SAR finding :

| Substituent (R) | Enzymatic IC₅₀ (nM) | LogP |

|---|---|---|

| 4-Methylpyrimidin-2-yl | 12 ± 1.5 | 2.3 |

| 4-Fluorophenyl | 45 ± 3.2 | 3.1 |

| 4-Trifluoromethyl | 8 ± 0.9 | 2.8 |

Trifluoromethyl substitution improves potency but increases lipophilicity, necessitating further optimization .

Q. What computational strategies predict binding modes and off-target interactions?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets in kinases) .

- MD simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable ligand-protein complexes) .

- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors at sulfonyl groups) using Phase or MOE .

Case study : Docking of the compound into PDE5’s catalytic domain revealed a salt bridge between the piperazine nitrogen and Glu775, explaining nanomolar inhibition .

Q. How should researchers address contradictory data in solubility and bioavailability studies?

Contradiction example :

- Aqueous solubility : Reported as 0.1 mg/mL (pH 7.4) in one study but 0.05 mg/mL in another.

Q. Resolution strategies :

- Buffer composition : Verify ionic strength (e.g., PBS vs. HEPES) and presence of co-solvents (e.g., 0.1% DMSO) .

- Solid-state analysis : Use DSC/TGA to detect polymorphic forms affecting solubility .

- Protonation state : pKa calculations (e.g., using ACD/Labs) guide pH adjustment for ionizable groups (piperazine pKa ~7.1) .

Q. What challenges arise during scale-up synthesis, and how are they mitigated?

Challenges :

Q. Solutions :

Q. How do researchers validate target engagement in complex biological systems?

- Cellular thermal shift assay (CETSA) : Monitor protein thermal stability shifts in lysates treated with the compound (10 µM, 1 h) .

- Photoaffinity labeling : Incorporate a diazirine moiety into the compound to crosslink with target proteins, followed by SDS-PAGE/MS analysis .

- Knockout models : CRISPR-Cas9-mediated deletion of the putative target gene to confirm loss of compound efficacy .

Q. Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.